![molecular formula C18H14N4O2S B2942365 N-((1H-苯并[d]咪唑-2-基)甲基)-4-(噻唑-2-基氧基)苯甲酰胺 CAS No. 2034322-18-2](/img/structure/B2942365.png)
N-((1H-苯并[d]咪唑-2-基)甲基)-4-(噻唑-2-基氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide, also known as BIM-1, is a novel small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. BIM-1 has been shown to have a high affinity for the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
科学研究应用
超分子凝胶剂
N-(噻唑-2-基)苯甲酰胺衍生物,包括那些与感兴趣的化学结构相关的衍生物,已被合成并研究其凝胶化行为。这些化合物对乙醇/水和甲醇/水混合物表现出凝胶化行为,显示出良好的稳定性和低最小凝胶化剂浓度。该研究强调了甲基官能团和 S⋯O 相互作用在影响凝胶化行为中的作用,这是通过晶体工程方法阐明的 (Yadav 和 Ballabh,2020)。
心血管研究
一项关于 N-取代咪唑基苯甲酰胺(类似于所讨论的化学结构)的合成和心脏电生理活性的研究显示了其在心血管研究中的潜力。该类化合物在体外浦肯野纤维测定中表现出与已知的选择性 III 类药物相当的效力,表明它们作为新型选择性 III 类电生理活性药物的潜力 (Morgan 等人,1990)。
抗肿瘤和抗纤维化应用
该化合物感兴趣的衍生物已被确定为 TNF-α 转换酶 (TACE) 的有效抑制剂,在广泛的 MMP 和 ADAM 蛋白酶中显示出极好的选择性。这些优化的例子证明了对人全血中 LPS 诱导的 TNF-α 的有效抑制,并且被发现具有口服生物利用度,突出了它们作为炎症和可能的癌症的新型治疗剂的潜力 (Ott 等人,2008)。
降压作用
对非肽血管紧张素 II 受体拮抗剂的研究,包括与 N-((1H-苯并[d]咪唑-2-基)甲基)-4-(噻唑-2-基氧基)苯甲酰胺结构相似的化合物,导致了有效、口服活性降压剂的发现。这些化合物通过改变其化学结构,在口服给药后显示出显着的降压作用 (Carini 等人,1991)。
缓蚀
与所讨论化合物相关的苯并咪唑衍生物已被研究其在盐酸溶液中对 N80 钢的缓蚀作用。这些研究发现,这些衍生物有效地提高了抑制效率,展示了它们作为工业应用中缓蚀剂的潜力 (Yadav 等人,2016)。
作用机制
The compound also contains a carboxamide group, which is often found in bioactive compounds and drugs . Carboxamides can interact with biological targets through hydrogen bonding and other types of interactions, influencing the activity of the compound .
The thiazole moiety is another common component in bioactive molecules and drugs. Thiazoles can interact with biological targets in various ways, influencing the activity of the compound .
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-11-16-21-14-3-1-2-4-15(14)22-16)12-5-7-13(8-6-12)24-18-19-9-10-25-18/h1-10H,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARDPQOJAGSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。